molecular formula C5H4Cl2N2 B1355017 2,3-Dichloro-5-methylpyrazine CAS No. 32493-78-0

2,3-Dichloro-5-methylpyrazine

Cat. No. B1355017
CAS RN: 32493-78-0
M. Wt: 163 g/mol
InChI Key: IMCQXCPTQKOHCY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-methylpyrazine is given by the InChI code: 1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3 . The molecular weight of this compound is 163.01 .


Physical And Chemical Properties Analysis

2,3-Dichloro-5-methylpyrazine is a colorless to light yellow liquid. It is sparingly soluble in water. The compound has a molecular weight of 163.01 .

Scientific Research Applications

  • Specific Scientific Field : Crystallography and Spectroscopy .
  • Summary of the Application : 2,3-Dichloro-5-methylpyrazine has been used in the crystal structural analysis of methyl-substituted pyrazines with anilic acids . This involves studying the crystal and molecular structures of these compounds, which can provide valuable insights into their properties and potential applications .
  • Methods of Application or Experimental Procedures : The study involved a combined approach of diffraction, inelastic neutron scattering, and 1H-NMR . The inelastic neutron back-scattering spectra at low temperature (4–40 K) were discussed in terms of methyl group tunnelling . The infrared and Raman spectra at room temperature were recorded for all complexes under investigation . Furthermore, the vibrational spectra were discussed in terms of the structure of molecules and their interactions .
  • Results or Outcomes : The study found that the number of independent methyl groups in the crystal structure of these compounds can affect their properties . The results from the inelastic neutron scattering and 1H-NMR studies were in good agreement with the experimental data . The study also characterized a structural phase transition of the TrMP·CLA complex at 171/175 K (cooling/heating) using DSC and single-crystal X-ray diffraction .

Safety And Hazards

The safety information for 2,3-Dichloro-5-methylpyrazine indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3-dichloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-8-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCQXCPTQKOHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511623
Record name 2,3-Dichloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5-methylpyrazine

CAS RN

32493-78-0
Record name 2,3-Dichloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Pluta, B Morak-Młodawska, M Jeleń - Journal of Molecular Structure, 2020 - Elsevier
Azaphenothiazines are one of the most bioactive heterocyclic scaffolds in medicinal chemistry. This review discusses the Smiles rearrangement of over 40 types of phenyl azinyl …
Number of citations: 6 www.sciencedirect.com

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